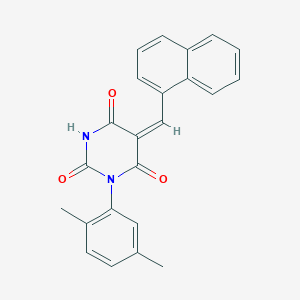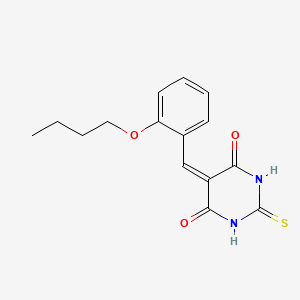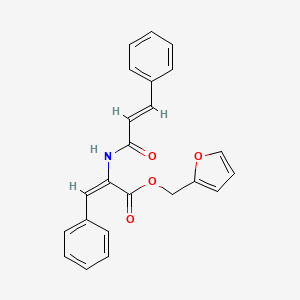
1-(2,5-dimethylphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMNQ, is a synthetic compound that is widely used in scientific research. It is a redox-active quinone that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
1-(2,5-dimethylphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects through its ability to undergo redox cycling. It is reduced to a semiquinone radical by accepting an electron from a reducing agent, such as NADH or NADPH. The semiquinone radical can then react with oxygen to form superoxide, which can lead to the production of other reactive oxygen species and oxidative stress. 1-(2,5-dimethylphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can also undergo further reduction to form a hydroquinone, which can then be oxidized back to 1-(2,5-dimethylphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, completing the redox cycle.
Biochemical and Physiological Effects
1-(2,5-dimethylphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and mitochondrial dysfunction, leading to apoptosis in a variety of cell types. It has also been shown to induce the production of reactive oxygen species and to inhibit the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-dimethylphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, 1-(2,5-dimethylphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several limitations as well. It can be toxic to cells at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 1-(2,5-dimethylphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the study of its effects on mitochondrial function and oxidative stress in different cell types. Another area of interest is the development of 1-(2,5-dimethylphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved properties, such as reduced toxicity and increased stability. Finally, the use of 1-(2,5-dimethylphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a tool for the study of redox cycling and electron transfer reactions in biological systems is an area of ongoing research.
Méthodes De Synthèse
1-(2,5-dimethylphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenylamine with 1-naphthaldehyde in the presence of acetic acid and sodium acetate, followed by reaction with malonic acid in the presence of phosphorous oxychloride. The resulting product is then subjected to cyclization and oxidation to yield 1-(2,5-dimethylphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Applications De Recherche Scientifique
1-(2,5-dimethylphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is widely used in scientific research as a redox-active quinone. It has been shown to have a variety of applications, including in the study of oxidative stress, mitochondrial dysfunction, and apoptosis. It has also been used as a model compound for the study of redox cycling and electron transfer reactions.
Propriétés
IUPAC Name |
(5E)-1-(2,5-dimethylphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-14-10-11-15(2)20(12-14)25-22(27)19(21(26)24-23(25)28)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-13H,1-2H3,(H,24,26,28)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYCZZOHQGWXNJ-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(2,5-dimethylphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}methyl)-1-piperazinecarboxylate](/img/structure/B4893234.png)
![1-(4-chlorobenzyl)-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893242.png)
![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)
![butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4893259.png)
![N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide](/img/structure/B4893266.png)

![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4893272.png)
![4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B4893276.png)

![N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4893308.png)
![3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4893309.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1-benzofuran-2-carboxamide](/img/structure/B4893324.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893339.png)
